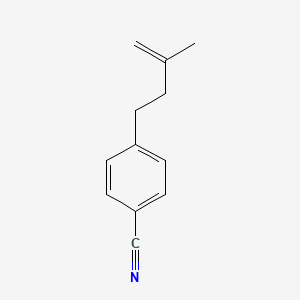

4-(4-Cyanophenyl)-2-methyl-1-butene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-Cyanophenylacetic acid is an organic building block . It can be used as a nitrile precursor to synthesize 1,2,4,5-tetrazines by reacting with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts .

Synthesis Analysis

A series of six organotin(IV) carboxylates, where L = 3-(4-cyanophenyl) acrylic acid have been synthesized and characterized by elemental analysis, FT-IR and NMR (1H, 13C) .Molecular Structure Analysis

The crystal structure of the title compound 1 was determined by an X-ray single-crystal technique and an intramolecular C=O…H-N hydrogen bond and intermolecular C=S…H-N and C=S…H-C hydrogen interactions, which were observed for the crystal structure .Chemical Reactions Analysis

A series of six organotin(IV) carboxylates [Me2SnL2] (1), [n-Bu2SnL2] (2), [n-Oct2SnL2] (3), [Me3SnL] (4), n-Bu3SnL (5) and [Ph3SnL] (6), where L = 3-(4-cyanophenyl) acrylic acid have been synthesized and characterized by elemental analysis, FT-IR and NMR (1H, 13C) .Wissenschaftliche Forschungsanwendungen

-

Structural Investigation of Copolymers

- Field : Polymer Science

- Application : The compound is used in the structural characterization of 6-[4-(4´-cyanophenyl)phenoxy]hexyl methacrylate (CPPHMA) side chain liquid crystal homopolymer and its copolymers .

- Method : The thermotropic properties of copolymers with stepwise varied chemical composition are investigated with differential scanning calorimetry (DSC) and polarized optical microscopy (POM). Two-dimensional and temperature-dependent X-ray scattering measurements are employed to determine the liquid crystalline phase behavior and to elucidate the copolymer microstructure .

- Results : While the P (CPPHMA) homopolymer exhibits a smectic A phase, copolymers having CPPHMA comonomer content of 79 mol% and higher show weak liquid crystalline behavior .

-

Copolymerization of 4-cyanophenyl acrylate with methyl methacrylate

- Field : Polymer Chemistry

- Application : A novel acrylic monomer, 4-cyanophenyl acrylate (CPA) was synthesized and copolymerized with methyl methacrylate (MMA) to prepare copolymers of different compositions .

- Method : The copolymers were prepared by free radical solution polymerization at 70 ± 1 °C using benzoyl peroxide as an initiator .

- Results : The glass transition temperature of the copolymers increases with increases MMA content. The thermal stability of the copolymer increases with increases in mole fraction of CPA content in the copolymer .

-

Mechano-Chromic and Mechano-Enhanced Electrogenerated Chemiluminescence

- Field : Chemical Communications

- Application : Tetra [4- (4-cyanophenyl)phenyl]ethene (TCPPE), a compound similar to “4-(4-Cyanophenyl)-2-methyl-1-butene”, is used in the study of mechano-chromic and mechano-enhanced electrogenerated chemiluminescence .

- Method : The study involves the application of mechanical force to TCPPE, which results in changes in its electrogenerated chemiluminescence properties .

- Results : TCPPE displays intense mechano-enhanced electrogenerated chemiluminescence (ΦECL,crystal = 12.1%, ΦECL,ground = 75.5%) and contrastingly mechano-chromic electrogenerated chemiluminescence (λECL,crystal = 478 nm, λECL,ground = 528 nm) .

-

Synthesis of High-k Dielectric Materials for Organic Field Effect Transistors (OFETs)

- Field : Polymer Science

- Application : A compound similar to “4-(4-Cyanophenyl)-2-methyl-1-butene”, 6-[4-(4´-cyanophenyl)phenoxy]hexyl methacrylate (CPPHMA), is used in the synthesis of high-k dielectric materials for OFETs .

- Method : The polymers are synthesized by free radical polymerization with azobisisobutyronitrile (AIBN) as initiator .

- Results : The resulting polymers exhibit properties suitable for use in OFETs .

-

Mechano-Chromic and Mechano-Enhanced Electrogenerated Chemiluminescence

- Field : Chemical Communications

- Application : Tetra [4- (4-cyanophenyl)phenyl]ethene (TCPPE), a compound similar to “4-(4-Cyanophenyl)-2-methyl-1-butene”, is used in the study of mechano-chromic and mechano-enhanced electrogenerated chemiluminescence .

- Method : The study involves the application of mechanical force to TCPPE, which results in changes in its electrogenerated chemiluminescence properties .

- Results : TCPPE displays intense mechano-enhanced electrogenerated chemiluminescence (ΦECL,crystal = 12.1%, ΦECL,ground = 75.5%) and contrastingly mechano-chromic electrogenerated chemiluminescence (λECL,crystal = 478 nm, λECL,ground = 528 nm) .

-

Synthesis of Selectively Anticancer 4-Cyanophenyl Substituted Thiazol-2-ylhydrazones

- Field : RSC Advances

- Application : A library of 30 novel 2-(2-benzylidenehydrazinyl)-4-(4-cyanophenyl)thiazole derivatives (3a–d′) were synthesized. These demonstrate potent and selective antitumor activity against two cell lines representative of colorectal (HCT-116) and breast (MCF-7) cancer phenotypes .

- Method : Cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone allows rapid single-step sustainable syntheses of 4-cyanophenyl-2-hydrazinylthiazoles libraries .

- Results : All show anticancer efficacy against HCT-116 and MCF-7 carcinoma cell lines with the majority being more active than cisplatin positive controls .

Safety And Hazards

Zukünftige Richtungen

N-aroylthioureas, which include compounds similar to “4-(4-Cyanophenyl)-2-methyl-1-butene”, have emerged as a new, promising class of antimycobacterial agents that have the ability to interfere with iron homeostasis . This suggests potential future directions for research and development of similar compounds.

Eigenschaften

IUPAC Name |

4-(3-methylbut-3-enyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-10(2)3-4-11-5-7-12(9-13)8-6-11/h5-8H,1,3-4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKVBHZPDAPMIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC=C(C=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30535471 |

Source

|

| Record name | 4-(3-Methylbut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30535471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Cyanophenyl)-2-methyl-1-butene | |

CAS RN |

90433-26-4 |

Source

|

| Record name | 4-(3-Methylbut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30535471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B1315511.png)

![[3-(Trifluoromethyl)phenoxy]acetyl chloride](/img/structure/B1315536.png)

![Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1315539.png)